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Compound of Interest

Compound Name: 2-Chloro-3-phenylpyrazine

Cat. No.: B189345 Get Quote

An In-depth Review of Physical Properties, Chemical Reactivity, and Biological Significance

Halogenated pyrazines are a pivotal class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry and materials science. The introduction of halogen

atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties,

including lipophilicity, metabolic stability, and reactivity. This modulation of properties makes

halogenated pyrazines versatile building blocks in the design and synthesis of novel

therapeutic agents and functional materials. This technical guide provides a comprehensive

overview of the physical and chemical properties of key halogenated pyrazines, detailed

experimental protocols for their synthesis and functionalization, and an exploration of their

biological significance.

Physical and Chemical Properties
The physical and chemical properties of halogenated pyrazines are crucial for their application

in drug design and synthesis. These properties are summarized in the tables below.

Physical Properties
A compilation of the key physical properties of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-

iodopyrazine is presented in Table 1. These properties are essential for predicting the behavior

of these compounds in various chemical and biological systems.
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Property
2-
Fluoropyrazine

2-
Chloropyrazin
e

2-
Bromopyrazin
e

2-Iodopyrazine

Molecular

Formula
C₄H₃FN₂ C₄H₃ClN₂ C₄H₃BrN₂ C₄H₃IN₂

Molecular Weight 98.08 g/mol 114.53 g/mol [1] 158.98 g/mol [2] 205.98 g/mol [3]

Appearance Liquid

Colorless to light

yellow clear

liquid[3]

White to almost

white clear

liquid[3]

Orange to brown

clear liquid[4]

Melting Point - - - -

Boiling Point -
153-154 °C[1][5]

[6]

61 °C / 10

mmHg[3], 183 °C

at 760 mmHg[7]

110 °C / 34

mmHg[4][8]

Density
1.213 g/mL at 25

°C

1.283 g/mL at 25

°C[1][5][6]

1.73 g/mL[3],

1.757 g/mL at 25

°C

2.086 g/mL at 25

°C[8], 2.1

g/mL[4]

Refractive Index

(n₂₀D)
1.469 1.539[1][5][6] 1.580[3] 1.655[8]

Solubility -

Insoluble in

water[5][8],

Soluble in

methanol[5],

Soluble in DMSO

(50 mg/mL)[9]

Slightly miscible

with water
-

pKa (Predicted) - -1.10 ± 0.10[5][6] -1.15 ± 0.10 -

Table 1: Physical Properties of 2-Halogenated Pyrazines

Spectroscopic Data
The structural elucidation of halogenated pyrazines relies heavily on spectroscopic techniques.

Key spectroscopic data are summarized in Table 2.
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Spectroscopy
2-
Fluoropyrazine

2-
Chloropyrazin
e

2-
Bromopyrazin
e

2-Iodopyrazine

¹H NMR - Available[10] - Available

¹³C NMR - Available[11] Available[2] Available

IR Spectrum - Available - Available

Mass Spectrum - Available[12] - Available

Table 2: Spectroscopic Data for 2-Halogenated Pyrazines

Synthesis and Reactivity
Halogenated pyrazines are valuable intermediates in organic synthesis due to the reactivity of

the carbon-halogen bond, which allows for a variety of functionalization reactions.

Synthesis of Halogenated Pyrazines
Several methods are employed for the synthesis of halogenated pyrazines.

From Aminopyrazines: Fluoropyrazines can be prepared from aminopyrazines via

diazotization in fluoroboric acid[8].

Halogen Exchange: A common method for synthesizing fluoropyrazines is the halogen

exchange (Halex) reaction, where a chloropyrazine is treated with a fluoride salt like

potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide[8].

Direct Halogenation: Direct bromination or chlorination of pyrazine can be achieved at high

temperatures[13]. For instance, heating chlorine with pyrazine at 400°C yields 2-

chloropyrazine[13].

From Hydroxypyrazines: Chloropyrazines can also be prepared from the corresponding

hydroxypyrazines.

Key Chemical Reactions
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The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a

halogen, makes halogenated pyrazines susceptible to nucleophilic aromatic substitution and

excellent substrates for transition metal-catalyzed cross-coupling reactions.

The reactivity of 2-halopyrazines towards nucleophilic aromatic substitution generally follows

the order F > Cl > Br > I, which is characteristic of SₙAr reactions where the rate-determining

step is the nucleophilic attack. Fluoropyrazine is significantly more reactive than chloropyrazine

towards nucleophiles[8].

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Fluoropyrazine with Piperidine

This protocol outlines a general procedure for the reaction of 2-fluoropyrazine with a common

amine nucleophile.

Materials:

2-Fluoropyrazine

Piperidine

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Inert gas (Nitrogen or Argon)

Standard glassware for anhydrous reactions

Magnetic stirrer

Procedure:

To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyrazine (1.0

equivalent).

Dissolve the 2-fluoropyrazine in the anhydrous solvent.

Add piperidine (1.1-1.5 equivalents) to the stirred solution at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete at room

temperature or may require gentle heating.

Upon completion, quench the reaction with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by

coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-

chloropyrazine.

Materials:

2-Chloropyrazine

Phenylboronic acid

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

Inert gas (Nitrogen or Argon)

Standard glassware for anhydrous reactions

Magnetic stirrer and heating mantle
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Procedure:

In a reaction vessel, combine 2-chloropyrazine (1.0 equivalent), phenylboronic acid (1.1-

1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).

Evacuate and backfill the vessel with an inert gas.

Add the degassed solvent system.

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute with an organic solvent and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of carbon-nitrogen bonds between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Aniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

2-Bromopyrazine

Aniline

Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

Phosphine ligand (e.g., Xantphos or BINAP)
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Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

Anhydrous solvent (e.g., Toluene or Dioxane)

Inert gas (Nitrogen or Argon)

Standard Schlenk techniques glassware

Procedure:

To a dry Schlenk tube, add 2-bromopyrazine (1.0 equivalent), the palladium precatalyst

(e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

Evacuate and backfill the tube with an inert gas.

Add the anhydrous solvent, followed by the aniline (1.1-1.2 equivalents) and the base (1.2-

1.5 equivalents).

Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of ammonium chloride.

Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling

reaction of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene

This protocol describes a general procedure for the Sonogashira coupling.
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Materials:

2-Iodopyrazine

Phenylacetylene

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

Copper(I) iodide (CuI)

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

Anhydrous solvent (e.g., THF or DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction flask, add 2-iodopyrazine (1.0 equivalent), the palladium catalyst (e.g., 1-5

mol%), and CuI (e.g., 2-10 mol%).

Evacuate and backfill the flask with an inert gas.

Add the anhydrous solvent and the base.

Add phenylacetylene (1.1-1.5 equivalents) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating until completion as monitored

by TLC or LC-MS.

Upon completion, filter the reaction mixture through a pad of celite and concentrate the

filtrate.

Dissolve the residue in an organic solvent and wash with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Significance and Signaling Pathways
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Pyrazine derivatives exhibit a wide range of biological activities, and halogenation can further

enhance their potency and pharmacokinetic profiles. Many pyrazine-based compounds have

been investigated as inhibitors of various kinases and for their ability to induce apoptosis in

cancer cells.

Inhibition of c-Met and VEGFR-2 Signaling
A significant number of pyrazine derivatives have been developed as inhibitors of receptor

tyrosine kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and

angiogenesis[2]. The binding of ligands to these receptors initiates downstream signaling

cascades that promote cell proliferation, survival, and migration. Pyrazine-based inhibitors can

block these pathways, leading to an anti-cancer effect.
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Figure 1: Simplified c-Met/VEGFR-2 signaling pathway and the inhibitory action of halogenated

pyrazine derivatives.

Experimental Workflow: Assessment of Apoptosis
Induction
The ability of pyrazine derivatives to induce apoptosis is a key indicator of their potential as

anticancer agents. A typical workflow to assess apoptosis is outlined below.
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Figure 2: Experimental workflow for the assessment of apoptosis induction by a halogenated

pyrazine derivative.

Conclusion
Halogenated pyrazines represent a class of compounds with significant potential in drug

discovery and materials science. Their tunable physicochemical properties, conferred by the

nature and position of the halogen substituent, coupled with their versatile reactivity, make

them attractive scaffolds for the development of novel molecules with tailored functions. The

synthetic methodologies and biological insights provided in this guide aim to facilitate further

research and development in this exciting area of chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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